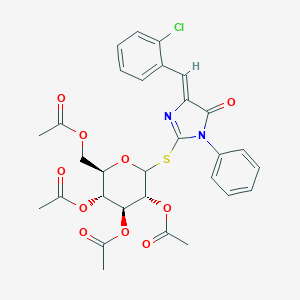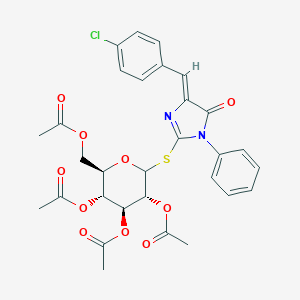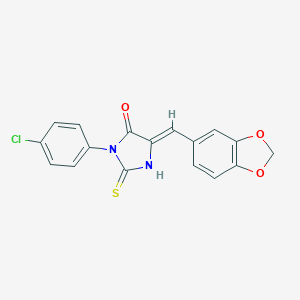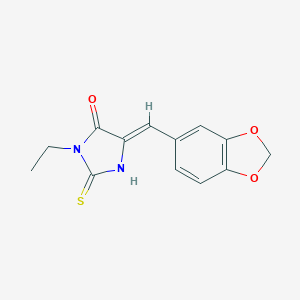
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione, commonly referred to as AZD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AZD is a heterocyclic compound that contains an azocane ring, a pyrrolidine ring, and an iodophenyl group.
Aplicaciones Científicas De Investigación
AZD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AZD has been investigated as a potential drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, AZD has been explored for its potential applications in the development of organic electronic devices and sensors. In catalysis, AZD has been studied for its potential applications in asymmetric synthesis and enantioselective catalysis.
Mecanismo De Acción
The mechanism of action of AZD is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. Studies have shown that AZD can bind to and inhibit the activity of various enzymes, including proteases and kinases. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the modulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of AZD are diverse and depend on the specific application and dosage used. In cancer research, AZD has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteases and kinases involved in cell survival and proliferation. In infectious disease research, AZD has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In neurological research, AZD has been shown to modulate immune responses and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit certain enzymes or proteins, and its diverse range of potential applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many future directions for the research and development of AZD. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, further studies are needed to explore its potential applications in organic electronic devices and sensors. In catalysis, further studies are needed to optimize its use in asymmetric synthesis and enantioselective catalysis. Overall, the potential applications of AZD are vast, and further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
AZD can be synthesized through a multistep process that involves the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodophenylpyrrolidine-2,5-dione. The resulting compound is then reacted with aziridine to form the final product, 3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione. The synthesis of AZD has been optimized to increase the yield and purity of the final product.
Propiedades
Nombre del producto |
3-Azocan-1-yl-1-(4-iodophenyl)pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C17H21IN2O2 |
Peso molecular |
412.26 g/mol |
Nombre IUPAC |
3-(azocan-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H21IN2O2/c18-13-6-8-14(9-7-13)20-16(21)12-15(17(20)22)19-10-4-2-1-3-5-11-19/h6-9,15H,1-5,10-12H2 |
Clave InChI |
HWGLPTMGGIWZIY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
SMILES canónico |
C1CCCN(CCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)






![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)


